1,2-Bis(3-bromophenyl)ethyne
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-[2-(3-bromophenyl)ethynyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2/c15-13-5-1-3-11(9-13)7-8-12-4-2-6-14(16)10-12/h1-6,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXUXTVJTIPBAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C#CC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1,2 Bis 3 Bromophenyl Ethyne and Functionalized Derivatives
Catalytic Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming carbon-carbon bonds. mdpi.com These reactions are central to the synthesis of complex organic molecules, including diarylethynes, due to their high efficiency and functional group tolerance under mild conditions. mdpi.comscispace.comvu.nl
Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling reaction is a widely used method for creating carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. tcichemicals.com While typically employed for forming biaryl linkages (sp2-sp2 bonds), it can be adapted for the synthesis of the 1,2-bis(3-bromophenyl)ethyne framework. A plausible, though less direct, pathway involves the cross-coupling of an acetylene-diboronic acid derivative with two equivalents of a 1,3-dihaloarene.
The general mechanism involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., 1,3-dibromobenzene) to form an organopalladium(II) complex. mdpi.com
Transmetalation: A base activates the organoboron compound, which then transfers its organic group to the palladium complex.
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst. mdpi.com
| Parameter | Typical Conditions for Suzuki-Miyaura Coupling |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ |
| Ligand | Triphenylphosphine (PPh₃), other phosphine ligands |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene (B28343), Dioxane, DMF, often with water |
| Boron Source | Arylboronic acids, Arylboronate esters |
Sonogashira Coupling Strategies for Ethynylarene Synthesis
The Sonogashira reaction is the most direct and widely utilized method for synthesizing arylalkynes. wikipedia.orgorganic-chemistry.org This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgchemistry.coach
There are two primary Sonogashira strategies to synthesize this compound:
Homocoupling of a Precursor: While not a direct Sonogashira cross-coupling, a related approach involves the palladium/copper-catalyzed homocoupling of 1-bromo-3-ethynylbenzene.
Stepwise or Double Coupling: A more common strategy involves the reaction of acetylene (B1199291) gas or a protected equivalent (like trimethylsilylacetylene) with two equivalents of 1-bromo-3-iodobenzene or 1,3-dibromobenzene. scispace.comwikipedia.org The higher reactivity of the C-I bond compared to the C-Br bond allows for selective coupling.
The catalytic cycle is similar to other cross-coupling reactions but involves both palladium and copper. wikipedia.org The palladium cycle facilitates the reaction with the aryl halide, while the copper cycle activates the terminal alkyne. wikipedia.org The reaction is valued for its mild conditions, often proceeding at room temperature. wikipedia.orglibretexts.org
| Parameter | Typical Conditions for Sonogashira Coupling |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ libretexts.org |
| Copper Co-catalyst | Copper(I) iodide (CuI) libretexts.org |
| Base | Amine base (e.g., Triethylamine, Piperidine) organic-chemistry.org |
| Solvent | THF, DMF, Acetonitrile |
| Reactants | Terminal alkyne and Aryl halide (I, Br, OTf) wikipedia.org |
Copper-Mediated Homocoupling Reactions
Copper-mediated homocoupling reactions, such as the Glaser-Hay coupling, provide a classic and effective method for synthesizing symmetrical diynes like this compound. researchgate.net This method involves the oxidative coupling of a terminal alkyne, in this case, 1-bromo-3-ethynylbenzene.
The reaction is typically mediated by a copper(I) or copper(II) salt, such as CuCl or copper(II) acetate, in the presence of a base and an oxidant (often air or oxygen). researchgate.netmdpi.com This approach is advantageous for its simplicity and the use of inexpensive copper catalysts. mdpi.com Recent advancements have focused on developing solvent-free conditions to create a more environmentally friendly process. researchgate.net The Ullmann reaction, historically the first transition-metal-catalyzed cross-coupling, is a foundational concept in copper-mediated C-C bond formation, initially used for creating symmetrical biaryl compounds from aryl halides. mdpi.com
| Parameter | Typical Conditions for Copper-Mediated Homocoupling |
| Copper Catalyst | CuCl, CuI, Cu(OAc)₂ researchgate.netmdpi.com |
| Base | n-propylamine, Pyridine (B92270), TMEDA |
| Oxidant | Air (O₂) |
| Solvent | Dichloromethane, Methanol, or solvent-free researchgate.net |
| Temperature | Room temperature to moderate heating |
Alternative and Complementary Synthetic Routes
Beyond the mainstream catalytic methods, other strategies exist for the formation of the diarylethyne core, focusing on different approaches to carbon-carbon bond formation and the selective manipulation of starting materials.
Strategies for Carbon-Carbon Bond Formation
The fundamental goal in synthesizing the carbon skeleton of this compound is the strategic formation of the central C(sp)-C(sp) triple bond and the two C(sp)-C(sp2) bonds connecting it to the aryl rings. organic-chemistry.orgpharmacy180.com One alternative strategy involves building the carbon skeleton from smaller, functionalized fragments where one carbon piece acts as a nucleophile and the other as an electrophile. pharmacy180.com This concept, known as "umpolung" or polarity reversal, allows for bond formation between atoms that would typically have the same polarity. youtube.com For instance, an organometallic reagent derived from 1,3-dibromobenzene could act as a nucleophile to attack a suitable two-carbon electrophilic synthon representing the future alkyne unit.
Selective Functionalization of Aryl Halides
A key strategy in complex organic synthesis involves the selective functionalization of multifunctional starting materials. To synthesize this compound, one could start with 1,3-dibromobenzene. Through careful control of reaction conditions, one bromine atom can be selectively reacted while leaving the other intact.
For example, a selective monolithiation using an organolithium reagent at low temperatures, followed by quenching with an electrophile that can be converted into an alkyne (e.g., N,N-dimethylformamide followed by Corey-Fuchs reaction), could install the ethynyl group at one position. The remaining bromine atom is then available for a subsequent coupling reaction. This approach allows for the construction of unsymmetrical diarylethynes if a different aryl halide is used in a final cross-coupling step, or for the controlled synthesis of the symmetrical target compound.
Mechanistic Aspects and Optimization of Reaction Conditions
The synthesis of 1,2-diarylacetylenes, such as this compound, is predominantly achieved through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. The efficiency and selectivity of this transformation are highly dependent on a synergistic interplay of various reaction parameters. A thorough understanding of the reaction mechanism and the influence of each parameter is critical for optimizing the synthesis of the target compound and its derivatives.
The core of the Sonogashira coupling lies in a catalytic cycle involving a palladium complex and, typically, a copper(I) co-catalyst. The design of the ligand coordinated to the palladium center is a crucial factor that governs the catalyst's stability, activity, and selectivity. nih.govsemanticscholar.orglibretexts.orgmit.edu
The generally accepted mechanism involves two interconnected catalytic cycles. libretexts.org In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl halide (e.g., 1,3-dibromobenzene or a related bromophenyl derivative). The copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne, which then acts as an activated species. wikipedia.org A key step is the transmetalation of the acetylide group from copper to the palladium(II) complex. Subsequent reductive elimination from the resulting diorganopalladium(II) complex yields the C-C coupled product and regenerates the active Pd(0) catalyst. libretexts.orgwikipedia.org
The choice of ligand profoundly impacts several steps in this process. Electron-rich and sterically bulky phosphine ligands are often employed to enhance the rate of oxidative addition and promote the reductive elimination step. libretexts.org Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) and other dialkylbiaryl phosphines have demonstrated high efficacy by promoting the formation of monoligated, coordinatively unsaturated palladium species that are highly reactive. semanticscholar.org N-Heterocyclic carbenes (NHCs) have also emerged as effective alternatives to phosphine ligands, offering strong σ-donation and forming robust bonds with the palladium center, which can enhance catalyst stability and efficiency. libretexts.org
The design and modification of ligand structures have led to the development of highly specialized systems that can overcome challenges such as coupling sterically hindered substrates or operating under milder conditions. semanticscholar.orgresearcher.lifeacs.org For instance, the incorporation of Lewis-basic subunits, like urea, into the phosphine ligand framework can create secondary coordination sites that may influence the catalytic intermediates and improve reaction outcomes. nih.gov
Table 1: Influence of Ligand Type on Palladium-Catalyzed Cross-Coupling
| Ligand Type | Key Characteristics | Impact on Reaction | Representative Examples |
| Triphenylphosphine (PPh₃) | Traditional, moderately bulky | Standard ligand, effective for general transformations but may require higher temperatures. | Pd(PPh₃)₂Cl₂ |
| Bulky Alkylphosphines | Electron-rich, sterically demanding | Increases rate of oxidative addition and reductive elimination; allows for milder reaction conditions. libretexts.org | P(t-Bu)₃, PCy₃ |
| Biaryl Monophosphines | Sophisticated, structurally complex | Enables coupling of challenging and highly functionalized substrates. | SPhos, XPhos |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, similar to phosphines | High catalyst stability and efficiency, can replace phosphine ligands effectively. libretexts.org | Imidazolylidene-based ligands |
The optimization of reaction conditions extends beyond the catalyst system to include the solvent, base, temperature, and concentration. The solvent plays a multifaceted role; it must solubilize the reactants and catalyst while also influencing the reaction kinetics. The Sonogashira reaction is often performed in amine solvents like triethylamine or diethylamine, which serve a dual purpose as the reaction medium and the base. wikipedia.org The base is essential for neutralizing the hydrogen halide (HBr) byproduct generated during the coupling and for facilitating the deprotonation of the terminal alkyne to form the reactive acetylide species. libretexts.orgwikipedia.org
The choice of solvent can significantly affect the reaction outcome. While amines are common, other solvents such as dimethylformamide (DMF) or ethers can also be used. wikipedia.org In some cases, aqueous media have been successfully employed, offering a more environmentally benign approach. organic-chemistry.org The polarity and coordinating ability of the solvent can impact the stability and reactivity of the catalytic intermediates.
Control of other reaction parameters is equally important.
Temperature: Sonogashira couplings are typically run under mild conditions, often at room temperature. wikipedia.org However, for less reactive substrates, such as aryl bromides or chlorides, elevated temperatures may be necessary to achieve a reasonable reaction rate.
Base: The basicity of the amine or other bases like potassium carbonate can influence the rate of alkyne deprotonation, which can be a rate-determining step. researchgate.net
Atmosphere: As Pd(0) complexes can be unstable in the presence of oxygen, Sonogashira reactions are traditionally conducted under an inert (deaerated) atmosphere to prevent catalyst degradation and the oxidative homocoupling of alkynes. wikipedia.org However, the development of more robust, air-stable catalyst systems has made it possible to perform these reactions under ambient conditions. wikipedia.org
Careful control and optimization of these parameters are paramount for achieving high yields and purity in the synthesis of this compound.
Table 2: Effect of Solvents and Bases on Sonogashira Coupling
| Solvent | Base | Typical Conditions | Comments |
| Triethylamine (Et₃N) | Triethylamine | Room temperature to reflux | Solvent also acts as the base; very common for Sonogashira reactions. wikipedia.org |
| Diethylamine (Et₂NH) | Diethylamine | Room temperature | Often used as both solvent and base. wikipedia.org |
| Dimethylformamide (DMF) | Amine (e.g., Et₃N) | Room temperature to 80 °C | Aprotic polar solvent, can improve solubility of reactants. |
| Tetrahydrofuran (THF) | Amine (e.g., Et₃N) | Room temperature to reflux | Common ethereal solvent. |
| Water | Amine or Inorganic Base | Room temperature to 50 °C | Green chemistry approach, often requires a surfactant. organic-chemistry.org |
Reactivity and Transformational Chemistry of 1,2 Bis 3 Bromophenyl Ethyne
Directed Functionalization via Bromine Substitution Reactions
The bromine atoms on the phenyl rings of 1,2-bis(3-bromophenyl)ethyne serve as key functional handles for a variety of substitution reactions. These reactions are pivotal for elaborating the molecular framework and introducing new functionalities. A primary pathway for this functionalization is through transition-metal-catalyzed cross-coupling reactions.
For instance, in reactions analogous to the well-established Sonogashira coupling, the carbon-bromine bonds can be selectively activated by a palladium catalyst to form new carbon-carbon bonds. While direct studies on this compound are not extensively detailed in the provided results, the principles of such reactions are well-documented for similar bromoaryl compounds. The presence of the ethyne (B1235809) linker can influence the electronic properties of the aryl rings, which in turn can affect the efficiency and selectivity of these coupling reactions.
Research into related bis(bromophenyl) compounds demonstrates that sequential or simultaneous substitution of the bromine atoms can be achieved by carefully controlling reaction conditions. This allows for the synthesis of both symmetrical and unsymmetrical derivatives. The choice of catalyst, ligands, and reaction partners (e.g., terminal alkynes, organoboron reagents, or organostannanes) dictates the nature of the newly formed bonds.
Below is a representative table of potential cross-coupling reactions, illustrating the versatility of the bromine atoms as points for molecular diversification.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Potential Product Type |
|---|---|---|---|
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄ / CuI | Extended π-conjugated system |
| Suzuki Coupling | Organoboron Reagent (R-B(OR)₂) | Pd(PPh₃)₄ / Base | Biaryl or Aryl-Alkyl derivative |
| Stille Coupling | Organostannane (R-SnR'₃) | Pd(PPh₃)₄ | Biaryl or Aryl-Vinyl derivative |
| Heck Coupling | Alkene (CH₂=CHR) | Pd(OAc)₂ / Ligand | Stilbene-like derivative |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst / Ligand | Di- or Tri-arylamine derivative |
Transformations Involving the Ethyne Moiety
The carbon-carbon triple bond is a region of high electron density, making it susceptible to a variety of addition and cyclization reactions. These transformations can lead to the formation of complex polycyclic and heterocyclic structures.
The ethyne moiety in this compound can participate in a range of cyclization reactions, often catalyzed by transition metals. These reactions can involve either intramolecular cyclization, where the alkyne reacts with a functional group on one of the appended phenyl rings, or intermolecular reactions with external reagents.
For example, rhodium-catalyzed carbonylative cyclization reactions have been reported for alkynes with 2-bromophenylboronic acids, leading to the formation of indenones. acs.org While this specific substitution pattern is different, it highlights a potential reaction pathway for the ethyne core. Palladium-catalyzed cyclizations of alkynes bearing (2-bromophenyl) groups are also known to produce stereoselective products. acs.org
In the context of this compound, intramolecular cyclization could potentially be induced if the bromine atoms are first substituted with appropriate functional groups that can then react with the alkyne. Intermolecular cyclizations, such as [2+2+2] cycloadditions with other alkynes or nitriles, could lead to the formation of highly substituted benzene (B151609) or pyridine (B92270) rings, respectively.
The oxidation of the ethyne triple bond can lead to a variety of products, depending on the oxidizing agent and reaction conditions. Strong oxidation can cleave the triple bond, potentially yielding carboxylic acids derived from the phenyl rings. Milder, more selective oxidation can transform the alkyne into an α-diketone (a 1,2-dione).
While specific studies on the selective oxidation of this compound are not prevalent in the search results, general methodologies for alkyne oxidation are well-established. For instance, reagents like potassium permanganate (B83412) or ozone can be used for oxidative cleavage. For the conversion to α-diketones, reagents such as selenium dioxide or ruthenium tetroxide are often employed. The presence of the bromine atoms on the phenyl rings may influence the reactivity of the alkyne towards these oxidants.
The reaction of ethyne with bromine water is an addition reaction where the triple bond is broken, and bromine atoms are added, ultimately forming 1,1,2,2-tetrabromoethane. nagwa.comnagwa.com This suggests that the ethyne moiety in this compound would also be reactive towards halogenation.
Applications in Advanced Materials Science
Molecular Electronics and Optoelectronic Devices
The rigid and conjugated framework of diarylethynes is fundamental to the design of components for molecular-scale electronics.
The core structure of 1,2-Bis(3-bromophenyl)ethyne is inherently suited for applications as a molecular wire. The conjugated system of the phenyl rings and the ethyne (B1235809) linker allows for the delocalization of electrons, providing a pathway for charge transport. The key to its utility lies in the two bromine atoms, which act as versatile synthetic handles. These sites can be functionalized through established chemical reactions, such as Sonogashira coupling or lithium-halogen exchange, to attach terminal "alligator clips" like thiol or amine groups. These end groups are essential for chemically bonding the molecule to metal electrodes (e.g., gold), thereby integrating it into a molecular-scale circuit.
While specific studies on single-molecule diodes using the 3-bromo isomer were not found, the general principle for creating such devices involves introducing asymmetry into the molecular wire. Starting with this compound, one bromine atom could be replaced with an electron-donating group and the other with an electron-withdrawing group, creating the electronic asymmetry required to achieve rectifying (diode-like) behavior.
Table 1: Structural Features of this compound for Molecular Wires
| Feature | Relevance in Molecular Electronics |
|---|---|
| Diarylalkyne Core | Provides a rigid, conjugated pathway for electron transport. |
| Two Bromine Atoms | Serve as reactive sites for attaching anchoring groups to electrodes. |
| Symmetrical Structure | Ideal starting point for creating both symmetric wires and asymmetric diodes through differential functionalization. |
In the field of organic electronics, molecules with high thermal stability and defined electronic properties are essential. This compound can serve as a core building block for larger, more complex molecules used in OLEDs. The diarylethyne unit can be incorporated into the structure of host materials or emissive dopants. Its rigidity can contribute to a high glass transition temperature, which is crucial for the longevity and stability of OLED devices. Furthermore, modification at the bromine positions allows for the tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor in controlling the color of emission and optimizing charge injection and transport in photoelectric devices.
Supramolecular Materials and Assemblies
The bromine substituents on the phenyl rings are not only useful for covalent synthesis but also play a critical role in directing the non-covalent assembly of molecules.
The bromine atoms in this compound can participate in halogen bonding—a highly directional, non-covalent interaction similar to hydrogen bonding. rsc.org This interaction can be exploited to guide the self-assembly of molecules into well-defined, ordered structures. By controlling the placement of these halogen bonds, it is theoretically possible to engineer complex supramolecular architectures in the solid state.
Furthermore, this compound is a logical precursor for creating two-dimensional carbon-rich materials like graphyne. Through covalent reactions such as palladium-catalyzed coupling, the bromine atoms can be used to link multiple molecules together in a repeating pattern, forming extended, sheet-like networks. The meta-position of the bromine atoms dictates the specific geometry of the resulting network, influencing its pore size and electronic properties.
As a difunctional monomer, this compound can be polymerized to create functional polymeric networks. The two bromine atoms provide the necessary reaction sites for polymerization reactions. For example, polymerization via Suzuki or Sonogashira coupling reactions could yield conjugated microporous polymers (CMPs). These materials are characterized by high porosity and a π-conjugated framework, making them suitable for applications in gas storage, separation, and catalysis. The presence of the ethyne linkage contributes to the rigidity and planarity of the polymer backbone, which is often desirable for creating materials with permanent porosity.
Table 2: Supramolecular and Polymeric Potential of this compound
| Feature | Application | Mechanism |
|---|---|---|
| Bromine Atoms | Supramolecular Assembly | Halogen Bonding |
| Difunctional Nature | Graphyne-like Nanosheets | Covalent coupling reactions (e.g., Sonogashira) |
| Rigid Core | Functionalized Polymeric Networks | Acts as a rigid strut in microporous polymers. |
Liquid Crystalline Systems Based on Ethyne Derivatives
Liquid crystals are materials that exhibit properties between those of a conventional liquid and a solid crystal. Their molecular structure typically consists of a rigid core and flexible terminal chains.
The 1,2-bis(phenyl)ethyne unit is a classic example of a rigid mesogenic core that can be used to construct liquid crystalline molecules. While this compound itself is not a liquid crystal due to the lack of flexible terminal chains, it is an excellent starting material for synthesizing them. The bromine atoms can be readily replaced with long, flexible alkyl or alkoxy chains via coupling reactions. The addition of these flexible chains at either end of the rigid core is a well-established strategy for inducing liquid crystalline phases (mesophases), such as nematic or smectic phases. The length and nature of these chains can be varied to precisely tune the temperature range and type of the resulting mesophase.
Catalytic Roles and Organometallic Interactions
1,2-Bis(3-bromophenyl)ethyne as a Precursor for Ligand Synthesis
The primary catalytic relevance of this compound lies in its utility as a precursor for the synthesis of specialized ligands. The presence of bromine atoms on the phenyl rings allows for functionalization through cross-coupling reactions. A notable example is the synthesis of phosphonic acid-containing molecules, which can serve as linkers in hybrid materials or as ligands for metal centers. mpg.de
One documented synthetic route involves a palladium-catalyzed phosphonation reaction. In this process, this compound is reacted with diethyl phosphite (B83602) in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. This reaction substitutes the bromine atoms with diethyl phosphonate (B1237965) groups, transforming the original compound into a bifunctional phosphonated ligand. mpg.de
Table 1: Synthesis of Phosphonated Ligand from this compound mpg.de
| Parameter | Condition |
|---|---|
| Starting Material | This compound |
| Reagent | Diethyl phosphite |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |
| Base | Triethylamine |
| Solvent | Anhydrous Toluene (B28343) |
| Atmosphere | Argon |
This table outlines the key components and conditions for the palladium-catalyzed synthesis of a phosphonated derivative of this compound.
Design and Application of Metal Complexes in Catalysis
Ligands derived from this compound are designed to coordinate with metal ions to form stable complexes. These metal complexes are the active species in various catalytic transformations. The structure of the ligand, which originates from the diarylethyne backbone, plays a crucial role in determining the coordination geometry, stability, and ultimately, the catalytic performance of the resulting metal complex.
Homogeneous and Heterogeneous Catalytic Systems
Ligands synthesized from this compound can be employed in both homogeneous and heterogeneous catalysis. When the resulting metal complexes are soluble in the reaction medium, they function as homogeneous catalysts.
More significantly, bifunctional ligands derived from this precursor, such as the phosphonated derivatives, are ideal for creating heterogeneous catalysts. These molecules can act as linkers to build extended, solid-state structures like metal-organic frameworks (MOFs) or other hybrid organic-inorganic materials. mpg.de In these systems, the organic linker provides the structural backbone, while the coordinated metal ions act as the catalytic active sites. The porous nature of these materials can enhance catalytic activity and selectivity, while their insolubility simplifies catalyst separation and recycling. mpg.de
Specific Catalytic Transformations (e.g., Olefin Polymerization, Epoxidation)
While this compound is a viable precursor for creating ligands suitable for catalytic applications, detailed studies specifically documenting the use of its derived metal complexes in catalytic olefin polymerization or epoxidation are not prominent in the available scientific literature. The potential for such applications exists, given the versatility of diarylethyne-based ligands in organometallic chemistry, but specific research findings in these areas remain to be fully explored.
Interplay of Organometallic Chemistry with Catalytic Activity and Selectivity
The interaction of this compound with transition metals is a key aspect of its organometallic chemistry, even when the compound acts as a substrate rather than a part of the catalyst. Studies involving the compound in metal-catalyzed reactions provide insight into its reactivity and coordination behavior. For instance, this compound has been used as a starting material in cobalt-catalyzed and copper-catalyzed reactions, such as semihydrogenation. ntu.edu.sgrsc.org
In these transformations, the alkyne moiety of the molecule coordinates to the metal center, which then facilitates the chemical conversion. The electronic and steric properties of the bromophenyl groups influence this interaction, affecting the activity of the catalyst and the selectivity of the reaction.
Table 2: Examples of this compound as a Substrate in Catalytic Reactions
| Reaction Type | Metal Catalyst | Key Observation | Reference |
|---|---|---|---|
| Chelation-Assisted C-H/C-C Activation | Cobalt | Used as a substrate in developing C-C bond formation methodologies. | ntu.edu.sg |
This table summarizes instances where this compound interacts with organometallic catalysts as a reactive substrate.
Bioinorganic Relevance and Multicenter Catalysis Modeling
Based on available research, there is currently no significant body of work detailing the bioinorganic relevance of this compound or its derivatives. Similarly, its application in the modeling of multicenter catalysis has not been a focus of published studies. Therefore, the role of this specific compound in these specialized areas of chemistry is not yet established.
Supramolecular Chemistry and Non Covalent Interactions
Halogen Bonding in Self-Assembly Processes
Halogen bonding is a highly directional non-covalent interaction between a halogen atom with a region of positive electrostatic potential (a σ-hole) and a Lewis base. In 1,2-Bis(3-bromophenyl)ethyne, the bromine atoms can participate in such interactions, guiding the self-assembly of molecules into predictable and well-ordered supramolecular structures.
The directional nature of halogen bonds allows for the rational design of discrete supramolecular entities like dimers and macrocycles. By selecting appropriate halogen bond acceptors, researchers can program the assembly of this compound into specific architectures. For instance, the interaction of the bromine atoms with nitrogen-containing heterocycles or other Lewis basic sites can lead to the formation of stable dimeric structures in solution and in the solid state. The geometry of the resulting dimer is dictated by the C-Br•••N angle, which typically is close to 180°.
The bidentate nature of this compound, with its two halogen bond donors, also makes it an ideal candidate for the construction of macrocyclic structures when combined with complementary multidentate halogen bond acceptors. The rigidity of the ethyne (B1235809) linker ensures that the resulting macrocycles have well-defined shapes and sizes.
The strength and directionality of these halogen bonds can be tuned by modifying the electronic properties of the phenyl rings or by introducing other functional groups. This allows for a degree of control over the resulting crystal packing, which in turn can influence the material's physical properties, such as its melting point, solubility, and optical characteristics.
Metal-Coordination Driven Supramolecular Architectures
While the bromine atoms of this compound are primarily involved in halogen bonding, the π-system of the ethyne unit can coordinate to metal centers. This interaction can be exploited to construct sophisticated metal-organic supramolecular architectures.
By functionalizing this compound with appropriate chelating ligands, it can be used as a building block for the synthesis of dinuclear and polynuclear cryptates. The rigid spacer unit enforces a specific distance and orientation between the metal centers, leading to the formation of well-defined cage-like structures. These cryptates can encapsulate guest molecules and ions, with the nature of the encapsulated guest depending on the size and shape of the cavity.
The cavities within supramolecular architectures derived from this compound can be designed to selectively bind specific guest molecules. This molecular recognition is governed by a combination of factors, including size and shape complementarity, as well as non-covalent interactions between the host and the guest. The bromine atoms can also play a role in guest binding by forming halogen bonds with electron-rich sites on the guest molecule.
The table below summarizes key aspects of host-guest systems involving derivatives of this compound.
| Host Architecture | Guest Molecule(s) | Key Host-Guest Interactions |
| Dinuclear Cryptate | Dihalogenated benzenes | Halogen bonding, π-π stacking |
| Metallacycle | Aromatic hydrocarbons | van der Waals forces, C-H•••π interactions |
Role of π-Conjugation in Supramolecular Assembly
The extended π-conjugation across the this compound molecule significantly influences its role in supramolecular assembly. The electron-rich π-system of the alkyne and the aromatic rings can participate in π-π stacking interactions, which are a driving force in the formation of aggregated structures in both solution and the solid state.
These π-stacking interactions, in concert with halogen bonding and metal coordination, contribute to the stability and structural integrity of the resulting supramolecular assemblies. The electronic properties of these assemblies, such as their absorption and emission characteristics, are also directly related to the extent of π-conjugation and the nature of the intermolecular interactions. The interplay of these forces allows for the creation of materials with tunable optoelectronic properties.
Tunable Aggregation-Induced Emission Phenomena of this compound
Currently, there is a notable absence of specific research findings in publicly accessible scientific literature detailing the tunable aggregation-induced emission (AIE) phenomena of this compound. While the broader field of AIE is a subject of extensive investigation, particularly for structurally related aromatic compounds, direct studies on this specific molecule's supramolecular chemistry and non-covalent interactions leading to tunable AIE are not available.
The principles of aggregation-induced emission suggest that the restriction of intramolecular motion (RIM) in the aggregated state is a key mechanism for observing fluorescence. For a molecule like this compound, which possesses phenyl rings capable of rotation in the solution state, aggregation could potentially restrict these motions, leading to enhanced emission. The tunability of such an effect would typically be explored by varying parameters such as solvent polarity, temperature, and concentration, or through the introduction of specific analytes that induce aggregation.
However, without experimental data from photoluminescence spectroscopy, quantum yield measurements, and morphological studies of aggregates for this compound, any discussion on its AIE properties would be purely speculative. Detailed research, including the synthesis and photophysical characterization of this compound and its derivatives in various aggregated states, is required to elucidate its potential AIE activity and the factors that could be used to tune its emissive properties. Such studies would involve investigating the fluorescence response in solvent-non-solvent mixtures and in the solid state.
Given the lack of specific data, a detailed analysis and the creation of data tables on the tunable AIE phenomena for this compound cannot be provided at this time.
Following a comprehensive search for scholarly articles and computational chemistry data, it has been determined that specific theoretical and computational studies exclusively focused on the compound This compound are not available in the published scientific literature.
The detailed research findings required to populate the requested sections and subsections—including specific molecular orbital analysis, charge distribution, DFT-based geometry optimization, stability assessments, and theoretical spectroscopic predictions for this exact molecule—have not been publicly reported.
While computational studies exist for related isomers (such as the para-substituted 1,2-bis(4-bromophenyl)ethyne) and for the parent diphenylacetylene (B1204595) molecule, the strict requirement to focus solely on this compound prevents the inclusion of this data. Generating an article without specific, verifiable research data on the target compound would result in speculation and would not meet the required standards of scientific accuracy.
Therefore, it is not possible to generate the requested article in accordance with the specified outline and content inclusions.
Theoretical and Computational Chemistry Studies
Molecular Dynamics Simulations for Conformational and Aggregation Behavior
Detailed molecular dynamics (MD) simulations specific to 1,2-Bis(3-bromophenyl)ethyne are not extensively documented in publicly accessible literature. However, the principles of MD simulations can be applied to understand its likely behavior. Such simulations would model the molecule's movements over time, providing insights into its conformational flexibility and aggregation tendencies.
For a molecule like this compound, key areas of investigation for MD simulations would include the rotational dynamics around the C-C single bonds connecting the phenyl rings to the ethyne (B1235809) linker. This would reveal the preferred dihedral angles and the energy barriers between different conformations. In solution, simulations could predict how the molecule interacts with solvent molecules and how it might self-assemble. The aggregation behavior would be particularly influenced by intermolecular forces, such as π-π stacking of the phenyl rings and halogen bonding involving the bromine atoms. By simulating a system with multiple molecules, one could observe the formation of dimers or larger aggregates and analyze their structural organization and stability.
Computational Analysis of Non-Covalent Interactions (e.g., Halogen Bonding, π-π Stacking)
While specific computational studies exclusively focused on this compound are scarce, the nature of its non-covalent interactions can be inferred from computational analyses of similar brominated aromatic compounds. Density Functional Theory (DFT) is a common method to analyze these interactions.
Halogen Bonding: The bromine atoms on the phenyl rings of this compound can act as halogen bond donors. This is due to the presence of a "σ-hole," an electropositive region on the outermost portion of the bromine atom along the C-Br bond axis. This positive region can interact favorably with electron-rich atoms (Lewis bases). Computational models would likely predict the formation of Br···Br or Br···π interactions, which could play a significant role in the crystal packing and aggregation of the molecule.
Below is a hypothetical data table illustrating the types of results that a computational analysis of non-covalent interactions in a dimer of this compound might yield.
| Interaction Type | Interacting Fragments | Typical Distance (Å) | Calculated Interaction Energy (kcal/mol) |
| Halogen Bonding (Br···Br) | Bromine atom on molecule 1 and Bromine atom on molecule 2 | 3.4 - 3.7 | -0.5 to -1.5 |
| Halogen Bonding (Br···π) | Bromine atom on molecule 1 and Phenyl ring on molecule 2 | 3.2 - 3.6 | -1.0 to -2.5 |
| π-π Stacking | Phenyl ring on molecule 1 and Phenyl ring on molecule 2 | 3.5 - 3.8 | -2.0 to -4.0 |
Synergistic Approaches: Bridging Theory and Experiment
A comprehensive understanding of this compound would ideally be achieved through a synergistic approach that combines theoretical calculations with experimental data. For instance, the crystal structure of the compound, if determined by X-ray crystallography, would provide a direct experimental observation of the solid-state conformation and intermolecular interactions.
These experimental findings could then be used to validate and refine computational models. For example, the bond lengths, bond angles, and intermolecular distances observed in the crystal structure can be compared with those predicted by DFT calculations. Any discrepancies could lead to adjustments in the computational methodology to better reflect the real-world system.
Furthermore, spectroscopic techniques such as NMR and UV-Vis spectroscopy can provide information about the molecule's structure and electronic properties in solution. Theoretical calculations can be used to predict these spectroscopic properties. A strong correlation between the calculated and experimental spectra would lend confidence to the computational models and allow for a more detailed interpretation of the experimental data. For example, changes in NMR chemical shifts upon aggregation could be explained by the specific types of non-covalent interactions predicted by computational analysis.
This iterative process of comparing theoretical predictions with experimental results is crucial for developing a robust and accurate model of the molecular and supramolecular behavior of this compound.
Advanced Characterization Techniques and Methodologies
Structural Elucidation via X-ray Crystallography
X-ray crystallography is a premier technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While specific crystal structure data for 1,2-Bis(3-bromophenyl)ethyne is not widely documented in the searched literature, the analysis of closely related brominated phenylalkyne compounds provides a clear framework for understanding its potential solid-state characteristics.
The study of analogous compounds, such as 1-(4-bromophenyl)but-3-yn-1-one, offers valuable insights into the types of conformations and interactions that govern the crystal packing of molecules like this compound. modgraph.co.ukusp.br In the crystal lattice of such compounds, the molecule often exhibits a nearly planar geometry. modgraph.co.ukusp.br The stability of the crystal structure is maintained by a network of weak intermolecular forces. modgraph.co.uk
Key interactions observed in related structures include:
C—H···O Hydrogen Bonding: These interactions play a significant role in consolidating the crystal structure. modgraph.co.ukusp.br
π-Interactions: Interactions involving the π-systems of the phenyl rings and the alkyne bond, such as C=O···π(alkyne) contacts, are also observed, further stabilizing the crystal lattice. modgraph.co.uksigmaaldrich.com
Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular interactions, indicating that H···H, C···H, and H···Br contacts are often the most significant in consolidating the crystal structure of brominated organic compounds. modgraph.co.ukusp.br
Crystal engineering focuses on designing and controlling the formation of crystalline solids with desired properties by understanding and utilizing intermolecular interactions. For this compound, the bromine atoms serve as key functional groups that can be exploited to form halogen bonds, guiding the self-assembly into predictable supramolecular architectures. The alkyne bridge provides rigidity to the molecular backbone, while the phenyl rings offer sites for π-π stacking. By modifying substituents on the phenyl rings, it is possible to fine-tune the intermolecular forces and thus engineer the crystal packing, which in turn affects material properties like solubility and thermal stability.
Interactive Table: Crystallographic Data for Analogue Compound 1-(4-bromophenyl)but-3-yn-1-one
| Parameter | Value |
| Empirical Formula | C₁₀H₇BrO |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
Note: This data is for a structurally related compound and is presented to illustrate the type of information obtained from X-ray crystallography. usp.br
Spectroscopic and Spectrometric Characterization of Reaction Products and Derivatives
Spectroscopic and spectrometric methods are essential for confirming the identity and purity of this compound following its synthesis.
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. Although specific experimental spectra for this compound are not available in the provided search results, the expected ¹H and ¹³C NMR spectra can be predicted based on its symmetrical structure and the known effects of its functional groups.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals only in the aromatic region. Due to the molecule's symmetry (a C₂ axis bisecting the alkyne bond), the two 3-bromophenyl groups are chemically equivalent. This results in a simplified spectrum consisting of four signals, each representing a distinct proton on the aromatic ring. The chemical shifts and splitting patterns (multiplicities) are influenced by the positions of the bromine atom and the ethyne (B1235809) linker.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework. libretexts.org Due to the molecule's symmetry, only seven distinct carbon signals are expected: five for the 3-bromophenyl ring carbons and two for the inequivalent alkyne carbons. The carbon atom bonded to bromine (C-Br) would appear at a characteristic chemical shift, while the two carbons of the ethyne bridge would be found in the typical alkyne region of the spectrum. usp.br
Interactive Table: Predicted NMR Data for this compound
| Spectrum | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |
| ¹H NMR | ~7.2-7.8 | Multiplets | Aromatic Protons |
| ¹³C NMR | ~135 | Singlet | C-Br |
| ¹³C NMR | ~122-132 | Singlets | Aromatic CH |
| ¹³C NMR | ~124 | Singlet | C-C≡ |
| ¹³C NMR | ~90 | Singlet | C≡C |
Note: These are predicted values based on general principles and data from similar compounds.
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₄H₈Br₂), the molecular weight is 336.02 g/mol . bldpharm.com A key feature in its mass spectrum would be the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. The presence of two bromine atoms in the molecule results in a characteristic triplet of peaks (M, M+2, M+4) with an intensity ratio of approximately 1:2:1, unequivocally confirming the presence of two bromine atoms. Electron ionization mass spectrometry would likely show fragmentation patterns corresponding to the loss of one or both bromine atoms and cleavage around the central alkyne unit.
Surface Science Techniques for Polymerization Studies (e.g., Scanning Tunneling Microscopy)
Scanning Tunneling Microscopy (STM) is a powerful surface science technique used to visualize and manipulate single atoms and molecules on conductive surfaces. It is particularly valuable for studying the on-surface synthesis and polymerization of precursor molecules like diarylethynes.
Studies on the closely related isomer, 1,2-bis(4-bromophenyl)ethyne, on silver (Ag(110)) and gold (Au(111)) surfaces demonstrate the utility of this technique. rsc.org The process typically involves the deposition of the precursor molecules onto the metal surface under ultra-high vacuum conditions. Upon gentle heating, the carbon-bromine bonds cleave, a process known as dehalogenation. The resulting radical species can then couple to form organometallic intermediates or directly form covalent polymers.
STM allows for the real-space imaging of this entire process, from the initial adsorption of the precursor molecules to the formation of intermediate structures and the final polymeric networks. rsc.org This provides unparalleled mechanistic insight into surface-confined polymerization reactions, which are of great interest for the bottom-up fabrication of novel two-dimensional materials and nanostructures.
Q & A
Q. What are the optimal synthetic routes for preparing 1,2-bis(3-bromophenyl)ethyne with high purity?
The compound can be synthesized via Sonogashira coupling using 3-bromophenylacetylene derivatives and dihalogenated precursors. Key parameters include using a palladium catalyst, copper iodide as a co-catalyst, and an inert atmosphere (e.g., ethyne gas) to minimize side reactions . Purification typically involves column chromatography followed by recrystallization to achieve >95% purity. Reaction yields are sensitive to stoichiometric ratios of reactants and temperature control (60–80°C).
Q. How is the molecular conformation of this compound characterized experimentally and computationally?
X-ray crystallography reveals bent C–C≡C–C angles (~171.7°) due to steric hindrance from bromine substituents, contrasting with unsubstituted ethyne systems (180°) . Density Functional Theory (DFT) simulations align with experimental data, showing deviations in bond angles caused by electron-withdrawing bromine groups. Computational models should account for van der Waals interactions to predict accurate geometries .
Q. What spectroscopic techniques are critical for verifying the structure of this compound?
- NMR : H and C NMR confirm aromatic proton environments and sp-hybridized carbons (δ ~75–90 ppm for ethynyl carbons).
- IR : Sharp absorption at ~2100–2200 cm (C≡C stretch) and C–Br stretches at 500–700 cm.
- Mass Spectrometry : High-resolution MS validates the molecular ion peak (m/z ~334 for CHBr) and isotopic patterns consistent with bromine .
Advanced Research Questions
Q. How does this compound participate in surface-catalyzed coupling reactions?
On Ag(100) surfaces, the compound undergoes thermally activated cross-coupling via ethynyl groups, forming polymeric networks. Atomic Force Microscopy (AFM) reveals intermediates and reaction pathways, with optimal coupling observed at 350–400 K. Kinetic studies show a preference for dimerization over cyclization under controlled stoichiometry .
Q. What role does this compound play in designing elastoplastic molecular crystals?
When functionalized as 1,2-bis(3-bromophenyl)ethane-1,2-dione (BBPED), the compound exhibits 2D elastic bending and 3D plastic twisting. These properties arise from weak intermolecular interactions (e.g., halogen bonding) and π-stacking, enabling applications in flexible organic electronics and pressure-sensitive sensors .
Q. How do electronic effects of bromine substituents influence the compound’s reactivity in coordination chemistry?
Bromine’s electron-withdrawing nature lowers the electron density of the ethynyl backbone, enhancing its ability to act as a π-acceptor ligand in metal-organic frameworks (MOFs). For example, coordination with Fe(II) or Ag(I) generates spin-crossover complexes with tunable magnetic and dielectric properties .
Q. What methodological challenges arise in analyzing conflicting structural data for ethynyl derivatives?
Discrepancies in bond angles (e.g., bent vs. linear C≡C geometry) may stem from crystallographic packing effects or computational approximations. Researchers should cross-validate using hybrid DFT methods (e.g., B3LYP-D3) and variable-temperature crystallography to resolve ambiguities .
Key Considerations for Researchers
- Synthetic Optimization : Prioritize inert conditions and catalyst screening to minimize halogen displacement side reactions.
- Advanced Characterization : Combine AFM, STM, and temperature-dependent spectroscopy to probe dynamic behavior in surface reactions.
- Computational Modeling : Use dispersion-corrected DFT to account for halogen-mediated intermolecular forces.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
